molecular formula C8H10O5S B1272827 Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate CAS No. 38293-63-9

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

Cat. No. B1272827
CAS RN: 38293-63-9
M. Wt: 218.23 g/mol
InChI Key: BMEYAMNXPSFVFQ-UHFFFAOYSA-N
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Description

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is a chemical compound that is related to various synthesized molecules studied for their molecular structure, spectroscopic properties, and reactivity. Although the specific compound is not directly mentioned in the provided papers, the studies on similar compounds offer insights into the behavior of such molecules. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and characterized, providing a basis for understanding the properties of related compounds .

Synthesis Analysis

The synthesis of related compounds involves various spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. The formation of these compounds is often an exothermic and spontaneous reaction at room temperature, suggesting that similar conditions could be applicable for the synthesis of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate . Additionally, the generation of 2,3-dimethylene-2,3-dihydrothiophene from a precursor through a fluoride-induced elimination process indicates a method that could potentially be adapted for the synthesis of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using quantum chemical calculations and X-ray analysis. For example, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed, which could provide insights into the conformational preferences of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate . The use of DFT and AIM theories helps in understanding the molecular geometry and electronic structure, which are crucial for predicting the behavior of similar molecules .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using various theoretical approaches, such as NBO analysis and Fukui functions. These studies help in identifying the reactive sites within the molecule and the nature of various intra- and intermolecular interactions, which are essential for understanding the chemical reactions that Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic data and thermodynamic parameters. The vibrational analysis indicates the possibility of dimer formation in the solid state, which could also be relevant for Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate . The binding energy of these dimers and the strength of hydrogen bonding interactions provide valuable information about the stability and interactions of such molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has been studied in the context of synthesizing and analyzing the structure of various thiophene derivatives. For example, the solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, related compounds, were explored using single-crystal X-ray structural analysis, revealing insights into their conformation and electronic stabilization mechanisms (Pomerantz, Amarasekara, & Dias, 2002).

Organic Synthesis and Chemical Reactions

  • This compound plays a role in the synthesis of other chemical structures. For instance, it is used in the synthesis of 3,4-Hydroxymethyl-Ethylenedioxythiophene, showcasing its applicability in creating complex organic molecules (Shen Yong-jia, 2010).
  • Another study demonstrated a method for synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, highlighting the versatility of dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate in organic synthesis processes (Sahu et al., 2015).

Applications in Material Science

  • The compound has been utilized in material science, particularly in the development of electrochemical and optical properties of polymers. A study investigated the optical properties of poly(3-methylthiophenes) synthesized using dimethyl bithiophenes, which relates closely to the properties and applications of dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (Arbizzani et al., 1992).

Impact on Structural and Electronic Properties

  • Research has been conducted to understand how the inclusion of ester groups on polythiophene chains, similar to dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate, affects the properties of the polymer. This study provides insight into the impact of such compounds on the structural and electronic properties of polymers (Ocampo et al., 2006).

Novel Ionophore in Sensor Technology

  • Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate derivatives have been used as novel ionophores in sensor technology. A study used a related compound, dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate, as an ionophore in a membrane sensor for barium ions, indicating potential applications in analytical chemistry (Hassan et al., 2003).

Safety And Hazards

The safety information for Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

properties

IUPAC Name

dimethyl 4-oxothiolane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYAMNXPSFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(SCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380609
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

CAS RN

38293-63-9
Record name Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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